Sparfloxacin

Description

This compound is a fluoroquinolone antibiotic indicated for bacterial infections. This compound exerts its antibacterial activity by inhibiting DNA gyrase, a bacterial topoisomerase. DNA gyrase is an essential enzyme which controls DNA topology and assists in DNA replication, repair, deactivation, and transcription.

This compound is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase, thereby inhibiting DNA replication and transcription. This compound was withdrawn from the U.S. market due to a high incidence of phototoxicity.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and is indicated for bacterial disease and has 1 investigational indication.

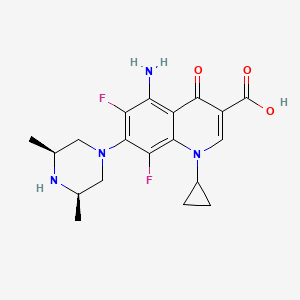

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F2N4O3/c1-8-5-24(6-9(2)23-8)17-13(20)15(22)12-16(14(17)21)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6,22H2,1-2H3,(H,27,28)/t8-,9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZWHBIBMUVIIW-DTORHVGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023590 | |

| Record name | Sparfloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sparfloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble, 1.13e-01 g/L | |

| Record name | Sparfloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01208 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sparfloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

110871-86-8 | |

| Record name | Sparfloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110871-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sparfloxacin [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110871868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sparfloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01208 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sparfloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPARFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q90AGA787L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sparfloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Sparfloxacin's Mechanism of Action on DNA Gyrase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which sparfloxacin, a fluoroquinolone antibiotic, inhibits bacterial DNA gyrase. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research. This document delves into the biochemical intricacies of this compound's interaction with its target, presents quantitative data on its inhibitory activity, and outlines detailed protocols for key experimental assays.

Introduction to DNA Gyrase and Fluoroquinolones

Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial survival.[1][2] It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits.[3] DNA gyrase introduces negative supercoils into the bacterial chromosome, a process crucial for DNA replication, transcription, and repair.[2] This supercoiling activity is necessary to relieve the torsional stress that accumulates during the unwinding of the DNA double helix.[2]

Fluoroquinolones are a class of broad-spectrum antibiotics that directly inhibit bacterial DNA synthesis.[2] this compound is a synthetic fluoroquinolone that, like other members of its class, exerts its bactericidal effect by targeting DNA gyrase and a related enzyme, topoisomerase IV.[2]

The Core Mechanism: Inhibition of DNA Gyrase

The bactericidal action of this compound results from its ability to stabilize the complex formed between DNA gyrase and DNA.[2] This stabilization traps the enzyme in a state where it has cleaved the DNA but is unable to reseal the break.[2] The accumulation of these stalled cleavage complexes leads to double-strand breaks in the bacterial chromosome, which are ultimately lethal to the cell.[2]

The interaction of this compound with the DNA gyrase-DNA complex is a multi-step process:

-

Binding to the Complex: this compound does not bind to DNA gyrase or DNA alone but rather to the transient intermediate formed during the catalytic cycle.

-

Formation of the Ternary Complex: this compound intercalates into the DNA at the site of cleavage and interacts with specific amino acid residues of the GyrA subunits. This forms a stable ternary complex consisting of this compound, DNA gyrase, and DNA.

-

Inhibition of Ligase Activity: The presence of this compound in this complex inhibits the ligase activity of DNA gyrase, preventing the rejoining of the cleaved DNA strands.

-

Generation of Double-Strand Breaks: The stalled complexes are converted into permanent double-strand breaks, which trigger a cascade of events leading to cell death.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound against DNA gyrase is quantified by its 50% inhibitory concentration (IC50), while its antibacterial efficacy is measured by the minimum inhibitory concentration (MIC).

| Parameter | Organism | Value | Reference |

| IC50 (DNA Gyrase) | Enterococcus faecalis | 25.7 µg/mL | [4] |

| Streptococcus pneumoniae | 40 µM | [5] | |

| MIC | Enterococcus faecalis | 0.39 µg/mL | [4] |

| Staphylococcus aureus (methicillin-resistant) | 200 µg/mL | [1] | |

| Streptococcus pneumoniae | 0.25-0.5 µg/mL | [6] |

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

-

Purified DNA gyrase (GyrA and GyrB subunits)

-

Relaxed pBR322 plasmid DNA

-

This compound (or other test compound)

-

Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

-

Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

-

Agarose gel (1%)

-

Electrophoresis buffer (e.g., TBE or TAE)

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures on ice. To each tube, add assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound.

-

Initiate the reaction by adding a pre-determined amount of DNA gyrase.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA with increasing concentrations of this compound. The IC50 value is the concentration of the drug that inhibits supercoiling activity by 50%.

DNA Cleavage Assay

This assay determines if a compound stabilizes the cleavage complex formed by DNA gyrase.

Materials:

-

Purified DNA gyrase

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound (or other test compound)

-

Cleavage Buffer (similar to assay buffer but may lack ATP for quinolones)[7]

-

SDS (Sodium Dodecyl Sulfate)

-

Proteinase K

-

Agarose gel (1%)

-

Electrophoresis buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Set up reaction mixtures containing cleavage buffer, supercoiled plasmid DNA, and different concentrations of this compound.

-

Add DNA gyrase to initiate the reaction.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).[7]

-

Add SDS to a final concentration of 1% to trap the cleavage complex.[8]

-

Add proteinase K to digest the gyrase protein.[8]

-

Incubate further at a suitable temperature (e.g., 37°C or 50°C) for 30 minutes.[8][9]

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis. The presence of a linearized plasmid band indicates the stabilization of the cleavage complex, as the supercoiled plasmid is cleaved into a linear form.

-

Stain the gel and visualize the DNA. The intensity of the linear band correlates with the amount of cleavage complex stabilized by the drug.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound inhibition of DNA gyrase.

Experimental Workflow for DNA Gyrase Supercoiling Inhibition Assay

Caption: Workflow for a DNA gyrase supercoiling inhibition assay.

Logical Relationship of this compound's Dual Targeting

Caption: Logical relationship of this compound's dual targeting mechanism.

References

- 1. Inhibitory effects of ciprofloxacin and this compound on DNA gyrase purified from fluoroquinolone-resistant strains of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Contribution of Topoisomerase IV and DNA Gyrase Mutations in Streptococcus pneumoniae to Resistance to Novel Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. inspiralis.com [inspiralis.com]

- 8. elearning.unimib.it [elearning.unimib.it]

- 9. biorxiv.org [biorxiv.org]

Sparfloxacin's Inhibition of Topoisomerase IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparfloxacin, a synthetic fluoroquinolone antibiotic, exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1] Its bactericidal action is primarily attributed to the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] This technical guide provides an in-depth exploration of the inhibitory pathway of this compound specifically targeting topoisomerase IV, a crucial enzyme involved in bacterial DNA replication. We will delve into the quantitative aspects of this inhibition, detailed experimental methodologies for its study, and the mechanisms of resistance that bacteria have evolved.

Mechanism of Action: Targeting Topoisomerase IV

Topoisomerase IV is a type II topoisomerase composed of two ParC and two ParE subunits, which plays a critical role in the decatenation of newly replicated daughter chromosomes.[2] This process is essential for proper chromosome segregation and cell division. This compound, like other fluoroquinolones, binds to the complex of topoisomerase IV and DNA. This binding stabilizes the transient double-strand breaks created by the enzyme, preventing the re-ligation of the DNA strands.[3] The accumulation of these stalled cleavage complexes leads to the arrest of DNA replication and ultimately triggers cell death. While DNA gyrase is the primary target of many fluoroquinolones in Gram-negative bacteria, topoisomerase IV is often the primary target in Gram-positive organisms.[4] However, the target preference can vary depending on the specific quinolone and bacterial species. For instance, in Streptococcus pneumoniae, this compound has been shown to preferentially target DNA gyrase, while in Staphylococcus aureus, it is considered to have a preference for DNA gyrase as well, though it maintains activity against topoisomerase IV.[4][5]

Quantitative Analysis of Topoisomerase IV Inhibition

The inhibitory potency of this compound against topoisomerase IV is quantified by its 50% inhibitory concentration (IC50), the concentration of the drug required to inhibit 50% of the enzyme's activity. These values are determined through in vitro enzyme assays and can vary between different bacterial species.

| Bacterial Species | Enzyme | IC50 (µg/mL) | Reference |

| Enterococcus faecalis | Topoisomerase IV | 19.1 | [2] |

| Enterococcus faecalis | DNA Gyrase | 25.7 | [2] |

| Streptococcus pneumoniae | Topoisomerase IV | 10-20 µM | [6] |

| Staphylococcus aureus | Topoisomerase IV | - | [3] |

Note: The IC50 for S. aureus was not explicitly quantified in the provided search results, but this compound was found to be the least potent among the tested quinolones (trovafloxacin > ciprofloxacin > levofloxacin > this compound) in stimulating topoisomerase IV-mediated DNA cleavage.[3]

Experimental Protocols

Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to separate catenated (interlinked) DNA circles, a process that is inhibited by this compound.

Materials:

-

Purified bacterial topoisomerase IV (ParC and ParE subunits)

-

Kinetoplast DNA (kDNA), a network of catenated DNA circles

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 1 mM ATP)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

Proteinase K

-

SDS (Sodium Dodecyl Sulfate)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, kDNA (e.g., 200 ng), and varying concentrations of this compound.

-

Enzyme Addition: Add a pre-determined amount of purified topoisomerase IV to initiate the reaction. The total reaction volume is typically 20-30 µL.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes) to allow for decatenation.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K. This will digest the protein component of the enzyme.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%). The catenated kDNA will remain in the well, while the decatenated minicircles will migrate into the gel.

-

Visualization and Quantification: Stain the gel with a DNA staining agent and visualize it under UV light. The amount of decatenated DNA can be quantified using densitometry. The IC50 value is then calculated as the concentration of this compound that reduces the decatenation activity by 50% compared to the control without the drug.

Resistance Mechanisms

Bacterial resistance to this compound and other fluoroquinolones can arise through several mechanisms, with mutations in the target enzymes being a primary factor.

Mutations in Topoisomerase IV

Mutations within the quinolone resistance-determining regions (QRDRs) of the parC and parE genes, which encode the subunits of topoisomerase IV, can significantly reduce the binding affinity of this compound to the enzyme-DNA complex. This leads to decreased susceptibility to the drug.

| Bacterial Species | Gene | Amino Acid Substitution | Effect on this compound Susceptibility | Reference |

| Streptococcus pneumoniae | parC | Ser-79 -> Phe | Increased resistance | [7] |

| Streptococcus pneumoniae | parC | Ser-79 -> Tyr | Increased resistance | [8] |

| Streptococcus pneumoniae | parC | Lys-137 -> Asn | May contribute to resistance | [8] |

It is important to note that high-level resistance often results from the accumulation of multiple mutations in both topoisomerase IV and DNA gyrase.[8]

Visualizing the Pathway and Processes

To better understand the complex interactions and workflows, the following diagrams have been generated using the DOT language.

Caption: this compound's inhibitory action on the topoisomerase IV pathway.

Caption: Experimental workflow for the topoisomerase IV decatenation assay.

Caption: Mechanism of resistance to this compound via topoisomerase IV mutation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Action of quinolones against Staphylococcus aureus topoisomerase IV: basis for DNA cleavage enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topoisomerase Targeting with and Resistance to Gemifloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. This compound resistance in clinical isolates of Streptococcus pneumoniae: involvement of multiple mutations in gyrA and parC genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Resistance in Clinical Isolates of Streptococcus pneumoniae: Involvement of Multiple Mutations in gyrA and parC Genes - PMC [pmc.ncbi.nlm.nih.gov]

Sparfloxacin: A Technical Overview of its Discovery, Mechanism, and Patent History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparfloxacin, a third-generation fluoroquinolone antibiotic, emerged as a significant development in the fight against a broad spectrum of bacterial infections. Developed by Dainippon Pharmaceutical Co., Ltd. in Japan, it demonstrated potent activity against both Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth exploration of the discovery of this compound, its mechanism of action, and a detailed history of its patent protection. The document includes a compilation of its in vitro antibacterial activity and pharmacokinetic properties, presented in structured tables for clear comparison. Furthermore, it outlines the key experimental methodologies that were instrumental in its development and evaluation, and visualizes its mechanism of action and the discovery workflow through detailed diagrams.

Discovery and Development

This compound, initially identified by the code AT-4140, was the result of extensive research efforts by a team at Dainippon Pharmaceutical Co., Ltd. (now Sumitomo Dainippon Pharma) in the mid-1980s.[1] The research, led by scientists including J. Matsumoto and T. Miyamoto, aimed to synthesize new quinolone derivatives with an improved antibacterial spectrum, particularly against Gram-positive pathogens, compared to earlier fluoroquinolones.

The key innovation in the structure of this compound was the introduction of an amino group at the C-5 position and a cis-3,5-dimethylpiperazinyl group at the C-7 position of the quinolone ring. This unique chemical structure conferred potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV, the essential enzymes for bacterial DNA replication.

The discovery process involved the synthesis and screening of numerous novel quinolone compounds. The structure-activity relationship studies revealed that the specific substitutions on the quinolone core were crucial for the enhanced antibacterial potency and favorable pharmacokinetic profile of this compound. It was patented in 1985 and received approval for medical use in 1993.[2]

Patent History

The intellectual property rights for this compound were secured through a series of patents filed by Dainippon Pharmaceutical Co., Ltd. The foundational patents covering the composition of matter for this compound and related compounds were filed in the mid-1980s.

The primary patents protecting this compound are:

-

European Patent EP 0221463: This patent, filed in 1986, describes a series of 5-substituted-6,8-difluoroquinolines, including the compound that would become known as this compound.

-

United States Patent US 4,795,751: Granted in 1989, this patent also covers the novel quinoline derivatives with high antibacterial activity, providing protection for this compound in the United States.[3]

These patents established the novelty and inventiveness of the chemical structure of this compound and its potent antibacterial properties. Subsequent patents were also filed to cover specific formulations and methods of use, such as a solution of this compound for parenteral administration described in US Patent 5,478,829.[4][5] The initial patenting in 1985 provided a crucial period of market exclusivity that allowed for the further development and clinical evaluation of the drug.[2]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][4][6] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

-

DNA Gyrase: This enzyme is primarily responsible for introducing negative supercoils into the bacterial DNA, a process that is essential for the initiation of DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the principal target of this compound.[2][6]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter DNA molecules following replication. Its inhibition prevents the segregation of replicated chromosomes into the daughter cells, leading to cell death. In many Gram-positive bacteria, topoisomerase IV is the primary target of this compound.[2][6]

By forming a stable complex with the enzyme-DNA intermediate, this compound traps the enzyme on the DNA, leading to double-strand breaks in the bacterial chromosome. This irreversible damage to the bacterial DNA ultimately results in cell death. The dual-targeting mechanism of this compound contributes to its broad spectrum of activity and may reduce the frequency of resistance development.

Quantitative Data

In Vitro Antibacterial Activity

The in vitro potency of this compound has been evaluated against a wide range of clinically relevant bacterial pathogens. The following table summarizes the minimum inhibitory concentration (MIC90) values, which represent the concentration of the drug required to inhibit the growth of 90% of the tested strains.

| Bacterial Species | MIC90 (µg/mL) | Reference(s) |

| Gram-Positive Aerobes | ||

| Staphylococcus aureus (Methicillin-susceptible) | 0.125 - 0.25 | [7] |

| Staphylococcus aureus (Methicillin-resistant) | 0.125 - 0.25 | [7] |

| Coagulase-negative staphylococci | 0.25 | [7] |

| Streptococcus pneumoniae | 1.0 | [7] |

| Streptococcus pyogenes | 1.0 | [7] |

| Enterococcus faecalis | 1.0 | [7] |

| Gram-Negative Aerobes | ||

| Haemophilus influenzae | ≤0.03 | [2] |

| Moraxella catarrhalis | ≤0.03 | [2] |

| Neisseria gonorrhoeae | ≤0.03 | [2] |

| Enterobacteriaceae (general) | 0.03 - 1.0 | [2] |

| Pseudomonas aeruginosa | 2.0 | [2] |

| Anaerobes | ||

| Bacteroides fragilis group | ≤2.0 | [2] |

Pharmacokinetic Properties in Humans

The pharmacokinetic profile of this compound allows for once-daily dosing. The following table summarizes key pharmacokinetic parameters observed in healthy adult volunteers following oral administration.

| Parameter | Value | Reference(s) |

| Absorption | ||

| Time to Peak Plasma Concentration (Tmax) | 3 - 6 hours | [4] |

| Distribution | ||

| Plasma Protein Binding | ~37% | [8] |

| Metabolism | ||

| Primary Route | Glucuronidation | [4] |

| Elimination | ||

| Elimination Half-life (t½) | 16 - 22 hours | [4] |

| Urinary Excretion (unchanged drug) | 9 - 14% | [4][8] |

| Biliary Excretion (unchanged drug) | ~1.5% | [4] |

Experimental Protocols

Synthesis of this compound (AT-4140)

The synthesis of this compound, as described in the scientific literature, involves a multi-step process. A general outline of the synthetic route is as follows:

-

Formation of the Quinolone Core: The synthesis typically starts with a substituted benzoylacetate, which undergoes a series of reactions to form the basic quinolone ring structure. This involves condensation with an orthoformate, followed by cyclization with a primary amine (e.g., cyclopropylamine).

-

Introduction of the C-7 Side Chain: The crucial cis-3,5-dimethylpiperazinyl group is introduced at the C-7 position of the quinolone core. This is typically achieved through a nucleophilic substitution reaction.

-

Introduction of the C-5 Amino Group: The amino group at the C-5 position is introduced, which is a key feature for the enhanced activity of this compound.

-

Purification: The final product is purified using standard techniques such as recrystallization to obtain this compound of high purity.

In Vitro Susceptibility Testing (Agar Dilution Method)

The minimum inhibitory concentrations (MICs) of this compound against various bacterial isolates were determined using the agar dilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., 0.1 N NaOH) and then diluted to the desired concentrations.

-

Preparation of Agar Plates: Serial twofold dilutions of this compound are incorporated into molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

-

Inoculum Preparation: Bacterial isolates are grown in a suitable broth to a standardized turbidity, corresponding to a specific colony-forming unit (CFU) per milliliter.

-

Inoculation: A standardized volume of each bacterial suspension is inoculated onto the surface of the agar plates containing different concentrations of this compound and the control plate.

-

Incubation: The plates are incubated at a specified temperature and duration (e.g., 35°C for 18-24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

DNA Gyrase Inhibition Assay

The inhibitory effect of this compound on DNA gyrase activity can be assessed by measuring the inhibition of the enzyme's supercoiling activity.

-

Reaction Mixture: A reaction mixture is prepared containing purified DNA gyrase, relaxed plasmid DNA (as a substrate), ATP, and a suitable buffer.

-

Addition of this compound: Different concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also included.

-

Incubation: The reaction mixtures are incubated at an optimal temperature (e.g., 37°C) for a specific period to allow the supercoiling reaction to proceed.

-

Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., containing EDTA and a loading dye).

-

Agarose Gel Electrophoresis: The reaction products are analyzed by agarose gel electrophoresis. Supercoiled and relaxed DNA migrate at different rates in the gel.

-

Analysis: The inhibition of DNA gyrase activity is determined by the decrease in the amount of supercoiled DNA and the corresponding increase in relaxed DNA in the presence of this compound. The concentration of this compound that inhibits 50% of the supercoiling activity (IC50) can be calculated.

In Vivo Efficacy Studies (Murine Infection Model)

The in vivo efficacy of this compound was evaluated in various animal models of bacterial infection. A common model is the murine systemic infection model.

-

Infection of Animals: Mice are infected with a lethal dose of a bacterial pathogen (e.g., Streptococcus pneumoniae or Escherichia coli) via an appropriate route (e.g., intraperitoneal or intravenous injection).

-

Treatment: At a specified time post-infection, groups of mice are treated with different doses of this compound, typically administered orally or subcutaneously. A control group receives a vehicle without the drug.

-

Observation: The animals are monitored for a defined period (e.g., 7-14 days), and the number of surviving animals in each group is recorded.

-

Determination of Efficacy: The efficacy of this compound is determined by its ability to protect the mice from lethal infection. The 50% effective dose (ED50), the dose that protects 50% of the animals from death, is calculated.

Conclusion

This compound represents a significant achievement in the field of fluoroquinolone antibiotic research. Its rational design, based on extensive structure-activity relationship studies, led to a compound with a broad spectrum of antibacterial activity and favorable pharmacokinetic properties. The robust patent protection secured by Dainippon Pharmaceutical Co., Ltd. was instrumental in its successful development and commercialization. The detailed understanding of its mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, continues to inform the development of new antibacterial agents. This technical guide provides a comprehensive overview of the key scientific and intellectual property aspects of this compound, serving as a valuable resource for professionals in the field of drug discovery and development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. In vitro antimicrobial activity of this compound (AT-4140, CI-978, PD 131501) compared with numerous other quinolone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. clinical-pharmacokinetics-of-sparfloxacin - Ask this paper | Bohrium [bohrium.com]

- 4. Pharmacokinetics of this compound in healthy volunteers and patients: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Pharmacodynamic activities of ciprofloxacin and this compound in a murine pneumococcal pneumonia model: relevance for drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro activity of this compound and six reference antibiotics against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Properties of Sparfloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparfloxacin is a synthetic broad-spectrum antimicrobial agent belonging to the fluoroquinolone class. It exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair.[1][2] this compound is characterized by a high degree of tissue penetration and a long elimination half-life, which allows for once-daily dosing.[3] Despite its efficacy, its use has been associated with a notable risk of phototoxicity and QTc interval prolongation.[3][4] This guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic profiles, antimicrobial spectrum, clinical efficacy, and safety considerations. It is intended to serve as a technical resource for researchers and professionals involved in drug development and infectious disease research.

Mechanism of Action

This compound's bactericidal action is a result of the inhibition of two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination.[1][2]

-

In Gram-negative bacteria , the primary target is DNA gyrase, which is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication.[5][6]

-

In Gram-positive bacteria , topoisomerase IV is the main target. This enzyme is crucial for the decatenation of daughter chromosomes following replication.[5][6]

By inhibiting these enzymes, this compound leads to the cessation of DNA replication and transcription, ultimately resulting in bacterial cell death.[1][5] Eukaryotic cells do not possess DNA gyrase or topoisomerase IV, which accounts for the selective toxicity of fluoroquinolones towards bacteria.[5]

dot

Caption: Mechanism of action of this compound.

Pharmacokinetics

Absorption and Distribution

This compound is well-absorbed after oral administration, with an absolute bioavailability of 92%.[7] The presence of food or milk does not significantly affect its absorption.[7][8] However, concurrent administration of antacids containing aluminum or magnesium hydroxides can reduce the oral bioavailability by as much as 50%.[1][8]

Peak plasma concentrations (Cmax) are typically reached between 3 to 6 hours after oral administration.[7] this compound exhibits low plasma protein binding, at approximately 45%.[1][7] It is widely distributed into most tissues, achieving concentrations that are often higher than those in the plasma, with the exception of the central nervous system.[5][9]

Metabolism and Excretion

This compound is primarily metabolized in the liver via phase II glucuronidation to form a glucuronide conjugate.[7] Its metabolism does not involve the cytochrome P450 enzyme system.[7]

Excretion occurs through both fecal (50%) and urinary (50%) routes.[7] Approximately 10% of an oral dose is excreted as unchanged drug in the urine in individuals with normal renal function.[7] The elimination half-life is long, generally ranging from 16 to 30 hours, with a mean of about 20 hours, which supports a once-daily dosing regimen.[3][7]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound.

| Parameter | Value | Reference |

| Absolute Bioavailability | 92% | [7] |

| Time to Peak (Tmax) | 3 - 6 hours | [7] |

| Plasma Protein Binding | 37% - 45% | [1][5] |

| Elimination Half-life (t1/2) | 16 - 30 hours (mean ~20 hours) | [7] |

| Metabolism | Hepatic (glucuronidation) | [7] |

| Excretion | 50% fecal, 50% urinary | [7] |

| Cmax (400 mg single dose) | ~1.3 µg/mL | [7] |

| AUC0→∞ (400 mg single dose) | ~34 µg•hr/mL | [7] |

Antimicrobial Spectrum

This compound demonstrates a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria, including atypical pathogens.[1][9]

In Vitro Susceptibility

The following table presents the Minimum Inhibitory Concentrations (MICs) for this compound against a range of clinically relevant pathogens.

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Streptococcus pneumoniae | - | ≤0.5 | [10] |

| Haemophilus influenzae | - | 0.03 | [7] |

| Moraxella catarrhalis | - | 0.03 | [7][11] |

| Staphylococcus aureus (oxacillin-susceptible) | - | 0.12 | [10] |

| Klebsiella spp. | - | 0.12 | [10] |

| Mycoplasma pneumoniae | - | 0.063 | [12] |

Clinical Efficacy

This compound has been evaluated in numerous clinical trials for the treatment of various infections.

Community-Acquired Pneumonia (CAP)

In a pooled analysis of two double-blind studies involving 1137 hospitalized adults with CAP, this compound demonstrated a clinical success rate of 88.3% in evaluable patients, compared to 84.1% for comparator agents (amoxicillin/clavulanic acid, erythromycin, or amoxicillin).[3] Another study comparing this compound to amoxicillin-clavulanic acid or erythromycin in 808 patients with CAP found similar overall success rates of 87%, 80%, and 85%, respectively.[4]

Complicated Skin and Skin-Structure Infections

A double-masked, randomized trial involving 603 adult patients compared a 10-day course of this compound with ciprofloxacin for complicated skin and skin-structure infections. The clinical success rate was 90.1% for this compound and 87.2% for ciprofloxacin.[13] The bacteriological eradication rate for Staphylococcus aureus was 90.2% with this compound compared to 77.9% with ciprofloxacin.[13]

Clinical Efficacy Summary

| Indication | This compound Clinical Success Rate | Comparator(s) | Comparator Success Rate | Reference |

| Community-Acquired Pneumonia | 88.3% | Amoxicillin/clavulanic acid, erythromycin, amoxicillin | 84.1% | [3] |

| Community-Acquired Pneumonia | 87% | Amoxicillin-clavulanic acid / Erythromycin | 80% / 85% | [4] |

| Complicated Skin and Skin-Structure Infections | 90.1% | Ciprofloxacin | 87.2% | [13] |

| Acute Bacterial Exacerbations of Chronic Bronchitis | 87.3% | Amoxicillin-clavulanic acid | 88.8% | [11] |

Safety and Tolerability

The safety profile of this compound is a significant consideration in its clinical use.

Adverse Events

The most common adverse events are gastrointestinal and central nervous system effects.[3] However, the most clinically significant adverse reaction is phototoxicity.[3]

Phototoxicity

This compound is associated with a higher incidence of phototoxicity compared to other fluoroquinolones.[3][5] In clinical trials, phototoxicity was observed in approximately 7.9% of patients.[7] Reactions can range from mild erythema to severe blistering.[7] Patients should be advised to avoid excessive exposure to sunlight or artificial UV light during and for several days after treatment.[7]

QTc Interval Prolongation

This compound can cause a prolongation of the QTc interval on an electrocardiogram.[4] An integrated analysis of safety data showed a mean change from baseline in QTc of 10 msec in this compound-treated patients, compared to 3 msec in patients receiving comparator drugs.[4] This effect necessitates caution in patients with pre-existing QTc prolongation or those taking other medications known to prolong the QTc interval.[8]

Drug Interactions

-

Antacids and Sucralfate: Co-administration with products containing aluminum or magnesium can significantly reduce this compound absorption.[7][8]

-

QTc-Prolonging Drugs: Concurrent use with Class Ia and Class III antiarrhythmics and other drugs that prolong the QTc interval is contraindicated.[8]

-

Theophylline and Warfarin: this compound does not appear to have a significant interaction with theophylline or warfarin.[7][9]

Adverse Event Incidence

| Adverse Event | This compound Incidence | Comparator Incidence | Reference |

| Drug-Related Adverse Events (Overall) | 25.3% | 28.1% | [4] |

| Phototoxicity | 7.4% | 0.5% | [4] |

| Gastrointestinal Reactions | 12.1% | 22.3% | [4] |

| Treatment Discontinuation due to Adverse Events | 6.6% | 8.9% | [4] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol provides a general framework for determining the MIC of this compound against bacterial isolates.

dot

Caption: Workflow for MIC determination by broth microdilution.

-

Preparation of Antibiotic Solutions: Prepare a stock solution of this compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth to achieve concentrations twice the final desired concentrations.[14]

-

Plate Preparation: Dispense 100 µL of the appropriate broth into all wells of a 96-well microtiter plate.[14]

-

Serial Dilution: Transfer 100 µL of the highest this compound concentration (2x) to the first column of wells. Mix and transfer 100 µL to the next column, repeating across the plate to create a concentration gradient. Discard 100 µL from the last dilution column.[14]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[15]

-

Inoculation: Inoculate each well (except for a sterility control well) with the standardized bacterial suspension. Include a growth control well with no antibiotic.[15]

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[15]

-

Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[16]

Quantification of this compound in Plasma - High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the determination of this compound concentrations in plasma samples.

-

Sample Preparation:

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.[2]

-

Load the supernatant from the deproteinized sample onto the cartridge.[2]

-

Wash the cartridge twice with 1 mL of HPLC-grade water.[2]

-

Elute this compound and the internal standard with 1 mL of the mobile phase.[2]

-

-

Chromatographic Conditions:

-

Quantification: Construct a calibration curve using plasma samples spiked with known concentrations of this compound. Determine the concentration in unknown samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Clinical Trial Design - Randomized Controlled Trial for Community-Acquired Pneumonia

This section describes a typical design for a clinical trial evaluating this compound for CAP.

dot

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound for the treatment of community-acquired pneumonia: a pooled data analysis of two studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Treatment of community-acquired pneumonia: a randomized comparison of this compound, amoxycillin-clavulanic acid and erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. youtube.com [youtube.com]

- 7. Comparison of the in vitro activity of and pathogen responses to this compound with those of other agents in the treatment of respiratory tract, urinary tract, and skin and skin-structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [The dose-response study of this compound against skin and soft tissue structure infections in the field of surgery] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacodynamic activities of ciprofloxacin and this compound in a murine pneumococcal pneumonia model: relevance for drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. openaccessjournals.com [openaccessjournals.com]

- 11. researchgate.net [researchgate.net]

- 12. In vitro and in vivo activities of this compound against Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Safety profile of this compound, a new fluoroquinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. goldbio.com [goldbio.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Sparfloxacin's Antibacterial Spectrum of Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparfloxacin is a third-generation synthetic fluoroquinolone antimicrobial agent characterized by a broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[1][2] Its chemical structure, featuring a difluorinated quinolone core, contributes to its potent inhibition of bacterial DNA gyrase and topoisomerase IV.[3][4] This document provides an in-depth technical overview of the antibacterial spectrum of this compound, presenting quantitative data, detailed experimental methodologies, and a visualization of the susceptibility testing workflow.

Mechanism of Action

This compound exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication and repair.[1] In Gram-negative bacteria, its primary target is DNA gyrase (topoisomerase II), while in Gram-positive bacteria, it predominantly inhibits topoisomerase IV.[3][4] By binding to these enzymes, this compound stabilizes the enzyme-DNA complex, leading to the arrest of DNA replication and transcription, ultimately resulting in bacterial cell death.[3]

Antibacterial Spectrum: Quantitative Analysis

The in vitro activity of this compound against a diverse range of clinically relevant bacteria has been extensively evaluated. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, specifically the MIC₅₀ and MIC₉₀ (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), for various bacterial species.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

| Bacterial Species | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Staphylococcus aureus (Methicillin-susceptible) | - | - | - | 0.12 | [5] |

| Staphylococcus aureus (Methicillin-resistant) | 234 | - | - | 0.125-0.25 | [6] |

| Coagulase-negative staphylococci | 234 | - | - | 0.125-0.25 | [6] |

| Streptococcus pneumoniae | 4,410 | - | - | 0.5 | [5][7] |

| Streptococcus pyogenes | 234 | - | - | 1 | [6] |

| Enterococcus faecalis | 234 | - | - | 1 | [6] |

| Corynebacterium jeikeium | - | 0.06-0.25 | - | - | [6] |

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

| Bacterial Species | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Haemophilus influenzae | - | - | - | - | [7] |

| Moraxella catarrhalis | - | - | - | - | [7] |

| Klebsiella spp. | - | - | - | 0.12 | [5] |

| Enterobacteriaceae (Nalidixic acid-susceptible) | 3,164 | - | 0.06 | 0.5 | [8] |

| Enterobacteriaceae (Nalidixic acid-resistant) | 3,164 | - | 2 | 16 | [8] |

| Pseudomonas aeruginosa | 3,164 | 0.12-16 | - | - | [8] |

| Acinetobacter baumannii (Nalidixic acid-susceptible) | 3,164 | ≤0.25 | - | - | [8] |

| Acinetobacter baumannii (Nalidixic acid-resistant) | 3,164 | 16 | - | - | [8] |

| Neisseria gonorrhoeae (β-lactamase producing) | - | ≤0.0002−5 | - | - | [9] |

| Neisseria gonorrhoeae (non-β-lactamase producing) | - | ≤0.0002−0.03 | - | - | [9] |

Table 3: In Vitro Activity of this compound against Atypical Pathogens

| Bacterial Species | MIC Range (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Chlamydia pneumoniae | 0.031 | - | [10] |

| Chlamydia trachomatis | 0.06 | - | [9] |

| Mycoplasma hominis | - | 0.06 | [9] |

| Mycoplasma pneumoniae | - | - | [4] |

| Ureaplasma urealyticum | - | 1 | [9] |

| Legionella pneumophila | - | - | [4] |

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of MIC values is crucial for assessing the antibacterial spectrum of a compound. The most common methods employed are broth microdilution and agar dilution.

Broth Microdilution Method

This method involves the use of 96-well microtiter plates to determine the MIC of an antimicrobial agent in a liquid medium.[11][12][13][14][15]

Methodology:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.[11][16]

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

-

Inoculation: Each well of the microtiter plate, containing a specific concentration of this compound, is inoculated with the standardized bacterial suspension.[11] A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.[11]

-

Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35°C ± 2°C for 16-20 hours) to allow for bacterial growth.[11]

-

MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[11][12][13]

Agar Dilution Method

The agar dilution method is considered a reference method for antimicrobial susceptibility testing and involves incorporating the antimicrobial agent directly into the agar medium.[12][17][18][19]

Methodology:

-

Preparation of Antimicrobial Plates: A stock solution of this compound is prepared and serially diluted. Each dilution is then added to molten agar (e.g., Mueller-Hinton Agar) and poured into petri dishes to solidify, creating a series of plates with varying concentrations of the antibiotic.[17][19]

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared, similar to the broth microdilution method.

-

Inoculation: A standardized volume of the bacterial suspension (typically delivering 10⁴ CFU per spot) is inoculated onto the surface of each agar plate, including a growth control plate containing no antibiotic.[17]

-

Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 16-18 hours).[17]

-

MIC Determination: After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of this compound that prevents the visible growth of the bacterial colonies.[17]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the antibacterial spectrum of a compound like this compound using susceptibility testing methods.

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanisms of Resistance

Bacterial resistance to fluoroquinolones, including this compound, can emerge through several mechanisms:

-

Target Enzyme Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode for DNA gyrase and topoisomerase IV respectively, can reduce the binding affinity of the drug to its target.[3][20]

-

Efflux Pumps: The overexpression of efflux pumps can actively transport this compound out of the bacterial cell, reducing its intracellular concentration to sub-inhibitory levels.[20][21]

-

Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes, such as qnr genes, can also contribute to reduced susceptibility.[21][22]

The following diagram illustrates the primary mechanisms of bacterial resistance to fluoroquinolones.

Caption: Key mechanisms of bacterial resistance to fluoroquinolones.

Conclusion

This compound demonstrates a potent and broad-spectrum antibacterial activity against a wide range of clinically significant pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria, as well as atypical organisms, has established its utility in treating various infections. Understanding the quantitative measures of its activity, the methodologies for its evaluation, and the mechanisms by which resistance can develop is paramount for its effective use in clinical practice and for guiding future drug development efforts in the field of antimicrobial research.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound. A review of its antibacterial activity, pharmacokinetic properties, clinical efficacy and tolerability in lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. In vitro evaluation of this compound activity and spectrum against 24,940 pathogens isolated in the United States and Canada, the final analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro activity of this compound and six reference antibiotics against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative in vitro assessment of this compound activity and spectrum using results from over 14,000 pathogens isolated at 190 medical centers in the USA. SPAR Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. Protective effects of this compound in experimental pneumonia caused by Chlamydia pneumoniae in leukopenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. goldbio.com [goldbio.com]

- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. Agar dilution - Wikipedia [en.wikipedia.org]

- 18. studylib.net [studylib.net]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Sparfloxacin Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparfloxacin, a synthetic fluoroquinolone, demonstrates potent in vitro activity against a broad spectrum of gram-positive bacteria. This technical guide provides a comprehensive overview of its efficacy, detailing its mechanism of action, summarizing key quantitative data on its activity, and outlining the experimental protocols used for its evaluation. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

This compound is a fluoroquinolone antimicrobial agent characterized by its broad-spectrum activity against both gram-negative and gram-positive microorganisms.[1] Its efficacy against gram-positive pathogens, including strains resistant to other classes of antibiotics, has made it a subject of significant interest in the field of infectious diseases.[2] This document aims to consolidate the available in vitro data for this compound, providing a detailed technical resource for the scientific community.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][3] In gram-positive bacteria, the primary target is typically topoisomerase IV.[3][4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1] By forming a stable complex with the enzyme and DNA, this compound induces breaks in the bacterial chromosome, leading to a cessation of cellular processes and ultimately, cell death.[3] This mechanism of action is distinct from that of β-lactam antibiotics, which allows quinolones to be effective against bacteria resistant to those agents.[1][5]

Mechanism of this compound Action

Data Presentation: In Vitro Activity

The in vitro activity of this compound against a range of gram-positive bacteria is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Table 1: Activity of this compound against Staphylococcus species

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Methicillin-Sensitive S. aureus (MSSA) | - | - | 0.125 | - |

| Methicillin-Resistant S. aureus (MRSA) | - | - | 0.125-0.25 | - |

| Coagulase-Negative Staphylococci | - | - | 0.125-0.25 | - |

| Oxacillin-Susceptible S. aureus | - | - | 0.12 | - |

Data sourced from multiple studies for comparative purposes.[6][7]

Table 2: Activity of this compound against Streptococcus species

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Streptococcus pneumoniae | 4,410 | - | 0.5-1.0 | - |

| Streptococcus pyogenes | - | - | 1.0 | - |

| Other Streptococcus spp. | 554 | - | - | - |

Data primarily from a large surveillance study in the USA and Canada.[7] this compound has demonstrated excellent in vitro activity against erythromycin-resistant S. pneumoniae.[2]

Table 3: Activity of this compound against Enterococcus and other Gram-Positive Bacteria

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Enterococcus faecalis | - | - | 1.0 | - |

| Corynebacterium jeikeium | - | - | - | 0.06-0.25 |

| Listeria monocytogenes | - | - | 2.0 | 0.25-2.0 |

Data compiled from various in vitro studies.[1][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's in vitro activity, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Minimum Inhibitory Concentration (MIC) Determination

The agar dilution method is a reference method for determining the MIC of an antimicrobial agent.

-

Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared by dissolving the pure powder in a suitable solvent, as specified by CLSI guidelines, to a known concentration.

-

Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton agar, supplemented with 5% sheep blood for fastidious organisms) are prepared, each containing a different concentration of this compound.[2] This is achieved by adding a specific volume of the this compound stock solution to the molten agar before pouring the plates. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared by suspending several colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 10^4 Colony Forming Units (CFU) per spot on the agar plate.[6]

-

Inoculation: The prepared bacterial suspension is inoculated onto the surface of each agar plate using a multipoint inoculator.

-

Incubation: The inoculated plates are incubated at 35-37°C for 18-24 hours in ambient air.

-

Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the organism.

This method involves the use of microtiter plates to determine the MIC in a liquid medium.

-

Preparation of Antimicrobial Dilutions: A twofold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth in the wells of a microtiter plate.

-

Inoculum Preparation: A standardized inoculum is prepared as described for the agar dilution method, with the final concentration in each well being approximately 5 x 10^5 CFU/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

-

Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Experimental Workflow for MIC Determination

Time-Kill Curve Assay

This assay is used to assess the bactericidal activity of an antimicrobial agent over time.

-

Preparation: A logarithmic-phase culture of the test organism is prepared in a suitable broth.

-

Exposure: The bacterial culture is exposed to various concentrations of this compound (e.g., 1x, 2x, and 4x the MIC) and a growth control without the antibiotic.[6]

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each culture.

-

Quantification: The number of viable bacteria in each aliquot is determined by performing serial dilutions and plating on antibiotic-free agar plates.

-

Data Analysis: The results are plotted as the log10 of CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 reduction in the initial CFU/mL.

Conclusion

This compound exhibits excellent in vitro activity against a wide range of clinically relevant gram-positive bacteria. Its potent inhibition of essential bacterial enzymes provides a strong basis for its bactericidal effects. The data summarized in this guide, along with the detailed experimental protocols, offer a valuable technical resource for the scientific community engaged in antimicrobial research and development. Further in vivo studies are essential to correlate these in vitro findings with clinical efficacy.

References

- 1. Assessment of the bactericidal activity of this compound, ofloxacin, levofloxacin, and other fluoroquinolones compared with selected agents of proven efficacy against Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 3. In vitro activity of newer antibiotics against Corynebacterium jeikeium, Corynebacterium amycolatum and Corynebacterium urealyticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. en.iacld.com [en.iacld.com]

Sparfloxacin's Activity Against Anaerobic Bacteria: An In-depth Technical Guide

A Comprehensive Analysis for Researchers and Drug Development Professionals

Introduction: Sparfloxacin, a synthetic fluoroquinolone antibiotic, exhibits a broad spectrum of activity against a variety of bacterial pathogens. While its efficacy against aerobic and facultative anaerobic bacteria is well-documented, its activity against obligate anaerobes is a critical consideration for its therapeutic application, particularly in polymicrobial infections where anaerobes play a significant role. This technical guide provides a detailed overview of this compound's in vitro activity against anaerobic bacteria, its mechanism of action, and the experimental methodologies used to evaluate its efficacy.

In Vitro Susceptibility of Anaerobic Bacteria to this compound

The in vitro activity of this compound against a wide range of anaerobic bacteria has been evaluated in several studies. The minimum inhibitory concentration (MIC) is a key quantitative measure of a drug's potency. The following tables summarize the MIC data for this compound against various anaerobic isolates.

Table 1: this compound MIC Data for Bacteroides fragilis Group

| Organism | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Bacteroides fragilis | Multiple studies | 0.5 - 16 | 2 | 4 |

| Bacteroides thetaiotaomicron | Multiple studies | 1 - >8 | 2 | 8 |

| Other B. fragilis group spp. | Multiple studies | 0.5 - 32 | 4 | 16 |

Table 2: this compound MIC Data for Other Anaerobic Bacteria

| Organism | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Prevotella spp. | Multiple studies | ≤0.06 - 16 | 1 | 4 |

| Fusobacterium spp. | Multiple studies | ≤0.06 - 8 | 0.5 | 4 |

| Peptostreptococcus spp. | Multiple studies | ≤0.06 - 4 | 0.25 | 1 |

| Clostridium difficile | Multiple studies | 0.5 - 8 | 2 | 4 |

| Clostridium perfringens | Multiple studies | 0.12 - 4 | 0.5 | 1 |

| Gram-positive non-spore-forming rods | Multiple studies | ≤0.06 - 8 | 0.5 | 2 |

Data Interpretation: this compound demonstrates moderate to good activity against many anaerobic bacteria.[1][2][3] Notably, it is active against many isolates of the Bacteroides fragilis group, which are often resistant to other antimicrobial agents.[2] However, resistance has been observed, and MICs can vary significantly between species and even strains.[4] For instance, while B. fragilis itself is generally more susceptible, other members of the B. fragilis group may exhibit higher MICs.[2][3] this compound shows good activity against Peptostreptococcus species and many Clostridium species.[1]

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

-

DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into the bacterial DNA, which is essential for the initiation of replication and for relieving the torsional stress that occurs as the DNA unwinds.[5] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[5][6]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents the segregation of replicated DNA into the daughter cells, leading to cell death.[5] This is the primary target for many Gram-positive bacteria.[5][6]

The inhibition of these enzymes by this compound leads to the stabilization of the enzyme-DNA complex, resulting in double-strand breaks in the bacterial chromosome and ultimately cell death.[5] The bactericidal activity of this compound against anaerobic bacteria like Bacteroides fragilis has been demonstrated to occur under anaerobic conditions and is inhibited by protein synthesis inhibitors such as chloramphenicol.[8]

Figure 1: Mechanism of action of this compound in anaerobic bacteria.

Experimental Protocols for Susceptibility Testing

The determination of this compound's activity against anaerobic bacteria is predominantly performed using standardized in vitro susceptibility testing methods. The agar dilution method is a commonly cited technique.

Agar Dilution Method (Wadsworth Anaerobic Agar)

This method is considered a reference standard for susceptibility testing of anaerobic bacteria.

1. Media Preparation:

-

Prepare serial twofold dilutions of this compound in molten agar.

-

Pour the agar into petri dishes and allow them to solidify. A control plate with no antibiotic is also prepared.

2. Inoculum Preparation:

-

Grow the anaerobic bacterial isolates to be tested in an appropriate broth medium (e.g., supplemented brain heart infusion broth) under anaerobic conditions.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

3. Inoculation:

-

Using a multipoint inoculator, transfer a standardized volume of each bacterial suspension to the surface of the agar plates, including the control plate.

4. Incubation:

-

Incubate the plates in an anaerobic environment (e.g., anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.

5. MIC Determination:

-

The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.

Figure 2: Experimental workflow for agar dilution susceptibility testing.

Resistance Development

A critical consideration in the clinical use of any antimicrobial agent is the potential for resistance development. Studies have shown that exposure of Bacteroides species to fluoroquinolones, including this compound, can lead to the development of stable resistance.[4] This resistance is often associated with mutations in the genes encoding DNA gyrase and topoisomerase IV.[5] Therefore, monitoring local resistance patterns is crucial for the effective use of this compound in treating anaerobic infections.

Clinical Implications

While this compound has demonstrated in vitro activity against a range of anaerobic bacteria, its clinical use for anaerobic infections has been limited.[4][10] Newer fluoroquinolones with enhanced anaerobic activity have been developed.[10] The decision to use this compound for infections where anaerobes are suspected should be guided by susceptibility testing and consideration of the potential for resistance.

Conclusion

This compound exhibits a variable but often moderate to good level of in vitro activity against a significant number of clinically relevant anaerobic bacteria. Its mechanism of action through the inhibition of DNA gyrase and topoisomerase IV is effective under anaerobic conditions. Standardized methodologies, such as the agar dilution method, are essential for accurately determining its efficacy against specific isolates. While the potential for resistance development necessitates cautious use, the data presented in this guide provide a valuable resource for researchers and drug development professionals in understanding the spectrum and limitations of this compound's activity against anaerobic pathogens.

References

- 1. In vitro activities of three of the newer quinolones against anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative activity of ciprofloxacin, ofloxacin, this compound, temafloxacin, CI-960, CI-990, and WIN 57273 against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Patterns of susceptibility to fluoroquinolones among anaerobic bacterial isolates in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]